molecular formula C7H7ClO3S B12078423 Methyl 5-chloro-4-methoxythiophene-2-carboxylate

Methyl 5-chloro-4-methoxythiophene-2-carboxylate

Cat. No.: B12078423
M. Wt: 206.65 g/mol
InChI Key: XLMLDTWVUKVODM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-methoxythiophene-2-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-chloro-4-methoxythiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions .

Industrial Production Methods: Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using readily available starting materials and catalysts to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-4-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation, nitration, and other electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄, sodium borohydride (NaBH₄)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products:

Scientific Research Applications

Methyl 5-chloro-4-methoxythiophene-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-methoxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • Methyl 5-chloro-4-nitro-thiophene-2-carboxylate
  • Methyl 5-aryl-3-hydroxythiophene-2-carboxylates
  • Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate

Comparison: Methyl 5-chloro-4-methoxythiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity, solubility, and biological activity profiles, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

methyl 5-chloro-4-methoxythiophene-2-carboxylate

InChI

InChI=1S/C7H7ClO3S/c1-10-4-3-5(7(9)11-2)12-6(4)8/h3H,1-2H3

InChI Key

XLMLDTWVUKVODM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)C(=O)OC)Cl

Origin of Product

United States

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